methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate

PPARβ/δ Nuclear Receptor Pharmacophore

This compound substitutes the aniline motif of PPARβ/δ ligands with a 4-(furan-3-yl)benzyl group, expected to engage distinct targets such as NPP1/NPP3 or carbonic anhydrases. The uncommon furan-3-yl regioisomer is essential for probing heterocycle orientation effects on binding and metabolic stability. The methyl ester enables rapid hydrolysis and amide coupling without de novo scaffold synthesis. Procure from specialty suppliers as a research-grade building block for fragment-to-lead SAR and chemoselectivity studies.

Molecular Formula C17H15NO5S2
Molecular Weight 377.43
CAS No. 2034602-81-6
Cat. No. B2810246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate
CAS2034602-81-6
Molecular FormulaC17H15NO5S2
Molecular Weight377.43
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C17H15NO5S2/c1-22-17(19)16-15(7-9-24-16)25(20,21)18-10-12-2-4-13(5-3-12)14-6-8-23-11-14/h2-9,11,18H,10H2,1H3
InChIKeyOSRQEZRSLDOOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate – Structural & Class Overview for Procurement Decisions


Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034602-81-6; C₁₇H₁₅NO₅S₂; MW 377.43 g/mol) is a sulfamoyl thiophene-2-carboxylate derivative featuring a 4-(furan-3-yl)benzyl substituent on the sulfamoyl nitrogen . This scaffold class is recognized for its capacity to generate potent small-molecule modulators of disease-relevant protein targets; closely related sulfamoyl thiophene-2-carboxylates such as GSK0660 and ST247 are well-characterized PPARβ/δ antagonists and inverse agonists with nanomolar binding affinities [1]. The compound is currently listed by specialty chemical suppliers as a research-grade building block, and no dedicated primary pharmacological evaluation has been identified in the public domain as of the knowledge cutoff date.

Why Generic Substitution Fails for Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate


Sulfamoyl thiophene-2-carboxylates are not interchangeable commodities. Within this scaffold class, the identity of the N-substituent is the primary driver of target selectivity and functional pharmacology. Published data on structural analogs GSK0660, ST247, and PT-S58 demonstrate that altering the N-aryl substitution alone can switch a ligand between PPARβ/δ antagonism, inverse agonism, or pure antagonism, with >10-fold differences in binding affinity (IC₅₀ values ranging from 93 nM to >1 µM) [1]. Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate replaces the substituted aniline motif found in these PPARβ/δ ligands with a 4-(furan-3-yl)benzyl group—a fundamentally different pharmacophore that is expected to engage a distinct target or signaling profile . Substituting a generic sulfamoyl thiophene-2-carboxylate for this specific derivative without empirical validation therefore risks null target engagement or unwanted off-target activity.

Quantitative Differentiation Evidence for Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate


N-Substituent Pharmacophore Divergence from PPARβ/δ Ligands

The target compound bears a 4-(furan-3-yl)benzyl group, which is structurally and electronically distinct from the 2-methoxy-4-(arylamino)phenyl motif conserved across the PPARβ/δ-active series (GSK0660, ST247, PT-S58). This divergence eliminates the internal hydrogen-bond donor (NH) and the electron-donating methoxy group that are critical for PPARβ/δ ligand-binding domain engagement [1]. While no direct target engagement data exist for the target compound, the structural departure predicts loss of PPARβ/δ activity and potential redirection toward alternative targets such as NPP1/NPP3 or carbonic anhydrase isoforms, which are known to accommodate sulfamoyl-containing ligands [2].

PPARβ/δ Nuclear Receptor Pharmacophore

Furan Regioisomeric Differentiation: 3-Yl vs 2-Yl Substitution

The target compound incorporates a furan-3-yl isomer, whereas the closest commercially listed analog (CAS 2380033-81-6) employs a furan-2-yl substitution on a thiophene linker. In heterocyclic SAR, furan-3-yl and furan-2-yl isomers frequently display divergent binding poses and metabolic stability due to altered electron density distribution and steric accessibility of the ring oxygen . The furan-3-yl orientation in the target compound positions the oxygen atom meta to the benzyl linker, potentially reducing oxidative metabolism compared to the furan-2-yl isomer where the oxygen is conjugated directly to the attachment point.

Regioisomer Furan Structure-Activity

Carboxylate Ester Synthetic Handle vs Sulfonamide-Only Analog

Unlike the simpler sulfonamide analog N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide (CAS 2034456-25-0; MW 319.4 g/mol), the target compound bears a methyl carboxylate ester at the thiophene 2-position . This ester provides a versatile synthetic handle for hydrolysis to the carboxylic acid (enabling salt formation, amide coupling, or bioconjugation), reduction to the alcohol, or transesterification. The absence of this handle in the sulfonamide-only analog restricts its downstream chemical biology and medicinal chemistry utility.

Synthetic Handle Carboxylate Derivatization

Limited Direct Evidence Disclaimer

As of the knowledge cutoff date, no peer-reviewed research articles, patents, or authoritative database entries (PubChem, ChemSpider, ChEMBL, BindingDB) could be identified that report quantitative biological, physicochemical, or pharmacological data specifically for methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate [1]. All differentiation claims above derive from structural comparison with closely related, literature-characterized analogs and from general heterocyclic SAR principles. Procurement decisions must account for the absence of direct target engagement, selectivity, ADME, or in vivo data for this specific compound.

Evidence Gap Research Chemical Due Diligence

Optimal Procurement & Application Scenarios for Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate


Chemical Biology Probe Development Targeting Non-PPAR Nuclear Receptors or Ectonucleotidases

The 4-(furan-3-yl)benzyl sulfamoyl pharmacophore structurally diverges from the PPARβ/δ-targeting aniline series [1] and shares topological features with sulfamate/sulfonate inhibitors of NPP1 and NPP3 (active range: IC₅₀ 0.12–0.95 µM) [2]. Researchers investigating ectonucleotidase or carbonic anhydrase targets may use this compound as a starting scaffold for SAR exploration, leveraging the carboxylate ester for affinity probe conjugation.

Regioisomer-Specific Medicinal Chemistry SAR Expansion

Programs requiring the furan-3-yl (rather than furan-2-yl) regioisomer to probe heterocycle orientation effects on target binding or metabolic stability can procure this compound as a defined synthetic entry point. The furan-3-yl benzyl fragment is uncommon in commercial catalogs; the closest analog (CAS 2034456-25-0) lacks the carboxylate ester handle .

Fragment-Based Drug Discovery Library Design

With a molecular weight of 377.43 g/mol and a balanced composition of aromatic and heterocyclic rings, hydrogen-bond acceptors (sulfamoyl S=O, furan O, ester carbonyl), and a single hydrogen-bond donor (sulfamoyl NH), this compound occupies a fragment-to-lead chemical space suitable for structure-based design campaigns. The methyl ester enables rapid analog generation via hydrolysis and amide coupling without de novo scaffold synthesis.

Organic Synthesis Methodology Development

Industrial process chemistry groups developing sulfamoylation or furan-3-yl benzylation methodologies can use this compound as a reference standard or substrate for reaction optimization. Its dual heterocycle composition (thiophene + furan) makes it a relevant model system for chemoselectivity studies in polyheterocyclic transformations.

Quote Request

Request a Quote for methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.